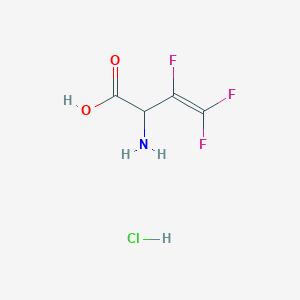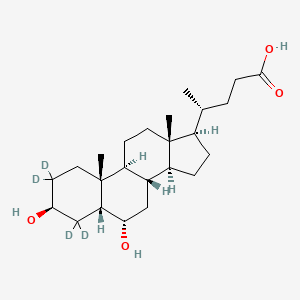
Beta-Hyodeoxycholic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Hyodeoxycholic Acid-d4, also known as (3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d4, is a deuterated form of Beta-Hyodeoxycholic Acid. This compound is a secondary bile acid primarily produced in the liver and through gut microbiota metabolism. It features a unique chemical structure and biological function, closely associated with various hepatobiliary and metabolic diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Hyodeoxycholic Acid-d4 involves the deuteration of Beta-Hyodeoxycholic AcidThe reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Beta-Hyodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives may have different biological activities and properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Beta-Hyodeoxycholic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in analytical chemistry for the study of bile acid metabolism and pathways.
Biology: Investigated for its role in gut microbiota metabolism and its impact on gut health.
Medicine: Explored for its potential therapeutic effects in treating hepatobiliary and metabolic diseases, such as non-alcoholic fatty liver disease.
Mecanismo De Acción
The mechanism of action of Beta-Hyodeoxycholic Acid-d4 involves its interaction with specific molecular targets and pathways. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which plays a critical role in lipid metabolism and fatty acid oxidation. Additionally, it interacts with the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), regulating glucose homeostasis and immune response .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Beta-Hyodeoxycholic Acid-d4 include:
Hyodeoxycholic Acid: A non-deuterated form with similar biological functions.
Deoxycholic Acid: Another bile acid with different hydroxylation patterns.
Chenodeoxycholic Acid: A primary bile acid with distinct metabolic pathways.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .
Propiedades
Fórmula molecular |
C24H40O4 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2 |
Clave InChI |
DGABKXLVXPYZII-SYOHEMGCSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C([C@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
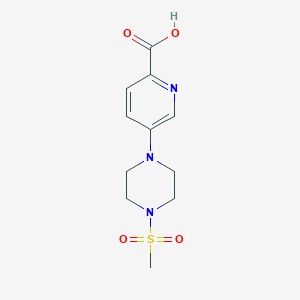
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
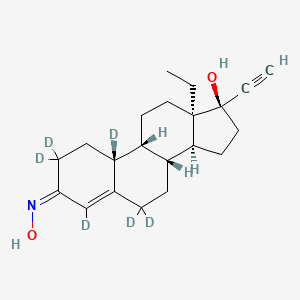
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
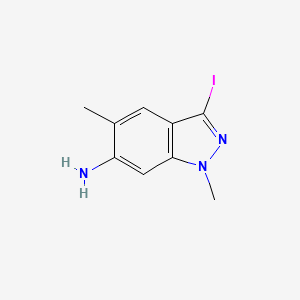
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
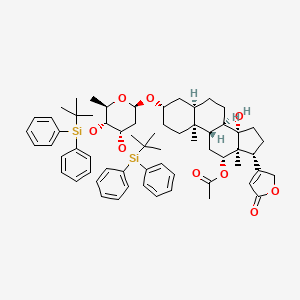
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
